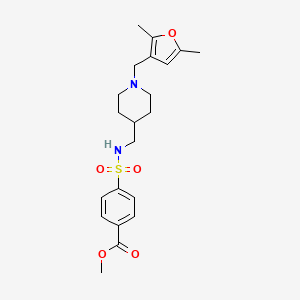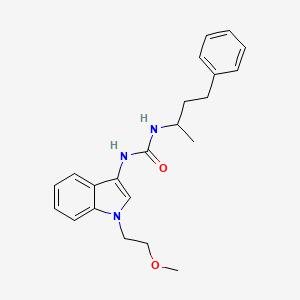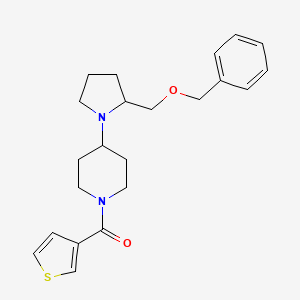
(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone, also known as BPTM, is a chemical compound that has been studied for its potential applications in scientific research. BPTM is a member of the piperidine class of compounds and has been shown to have a number of interesting properties that make it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Boric Acid Ester Intermediates Synthesis : A study focused on synthesizing boric acid ester intermediates with benzene rings, including compounds related to the requested chemical structure. These intermediates were obtained through a three-step substitution reaction. Structural confirmation was performed using FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals were measured by X-ray diffraction, followed by crystallographic and conformational analyses. Density Functional Theory (DFT) calculations further elucidated the molecular structures, showing consistency with X-ray diffraction results. This research aids in understanding the structural aspects and physicochemical properties of such compounds (P.-Y. Huang et al., 2021).
Theoretical Calculations and Characterization
- Thermal and Optical Properties : Another study synthesized a compound similar in structure and performed thermal, optical, etching, and structural studies along with theoretical calculations. The compound exhibited stability in a specific temperature range, with properties characterized by various spectroscopic techniques and single crystal X-ray diffraction. The study provided insights into the molecular electrostatic potential and frontier molecular orbitals, which are essential for understanding the reactivity and interaction of such compounds (C. S. Karthik et al., 2021).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Research on the synthesis of new pyridine derivatives, including compounds structurally related to your query, was conducted to assess antimicrobial activity. These studies are crucial for identifying potential therapeutic applications of synthesized compounds against various strains of bacteria and fungi. The structure-activity relationship provides valuable insights for medicinal chemistry and drug development (N. Patel et al., 2011).
Molecular Interaction Studies
- Cannabinoid Receptor Antagonist : A study on the molecular interaction of an antagonist compound with the CB1 cannabinoid receptor offered insights into the conformational analysis and pharmacophore models. Such research helps in understanding the binding interactions and activity profile of compounds on specific receptors, which is crucial for drug design and development (J. Shim et al., 2002).
Eigenschaften
IUPAC Name |
[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c25-22(19-10-14-27-17-19)23-12-8-20(9-13-23)24-11-4-7-21(24)16-26-15-18-5-2-1-3-6-18/h1-3,5-6,10,14,17,20-21H,4,7-9,11-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIRDXZJWACQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)C3=CSC=C3)COCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

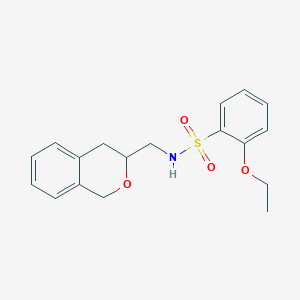
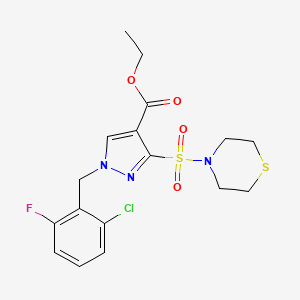

![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2961457.png)
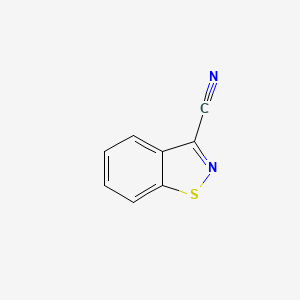
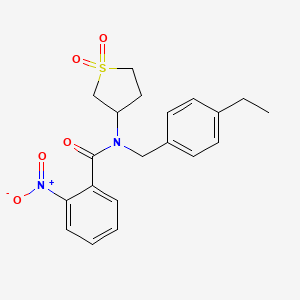


![1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2961465.png)
